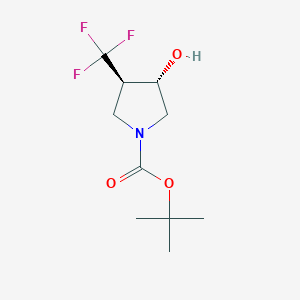
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H18F3NO3 It is a pyrrolidine derivative characterized by the presence of a trifluoromethyl group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Mitsunobu reaction, where an alcohol is converted into an ester using a combination of a phosphine and an azodicarboxylate . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group.
Reduction: Reduction reactions can convert the trifluoromethyl group into a methyl group.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
- tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3,4-trans-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
- tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: Contains a fluoro group instead of a trifluoromethyl group, affecting its reactivity and interactions.
- tert-Butyl 3,4-trans-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring, leading to different steric and electronic effects .
Conclusion
trans-Tert-butyl 3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in organic synthesis, biological studies, medicinal chemistry, and industrial applications.
Eigenschaften
Molekularformel |
C10H16F3NO3 |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
LGDQVQKYGGARIZ-RNFRBKRXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4,4-difluorobutanoic acid](/img/structure/B13627998.png)

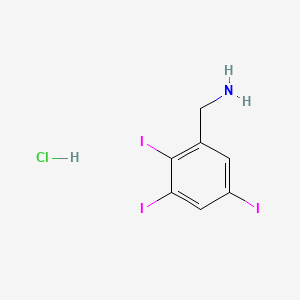
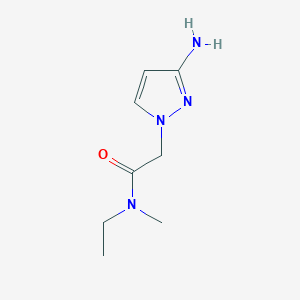

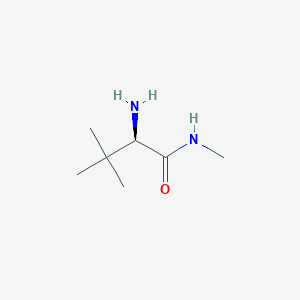
![(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
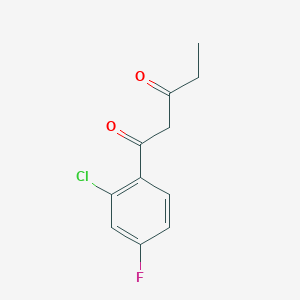

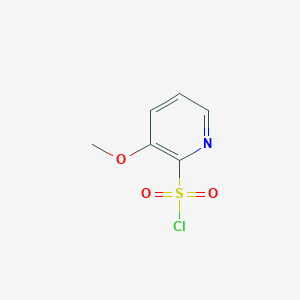
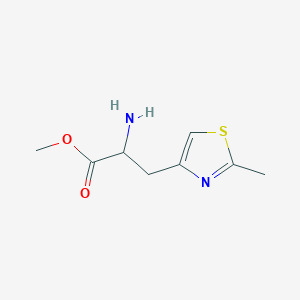
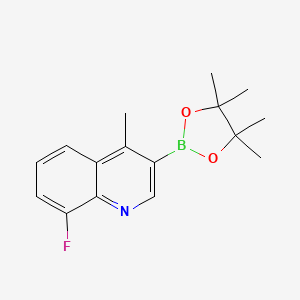
![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)

